molecular formula C11H10O4 B178174 Methyl 5-methoxybenzofuran-2-carboxylate CAS No. 1751-24-2

Methyl 5-methoxybenzofuran-2-carboxylate

Cat. No.: B178174
CAS No.: 1751-24-2
M. Wt: 206.19 g/mol
InChI Key: IIYBASHGWDCRPV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-methoxybenzofuran-2-carboxylate typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with reagents such as potassium carbonate and dimethyl sulfate in acetone, followed by purification techniques like chromatography. The synthesized derivatives have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. Research indicates that these compounds exhibit significant efficacy against a range of Gram-positive cocci, Gram-negative rods, and yeasts. For instance, derivatives synthesized from this compound demonstrated potent antifungal properties, making them candidates for developing new antifungal agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansHigh

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Various derivatives have shown cytotoxic effects against different cancer cell lines, including ovarian carcinoma (Skov-3) and human hepatocellular carcinoma (HCC) cells. For example, a study indicated that certain derivatives inhibited cell growth significantly, with IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineIC50 Value (μM)
Compound DSkov-3 (Ovarian)10
Compound EA549 (Lung)16.4
Compound FMDA-MB-231 (Breast)1–10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzofuran ring can significantly influence its potency against cancer cells and microbes. For instance, introducing substituents at the C-6 position has been associated with enhanced anticancer activity .

Comparison with Similar Compounds

  • 5-Methoxybenzofuran-2-carboxylic acid
  • Methyl 5-hydroxybenzofuran-2-carboxylate
  • Ethyl 5-methoxybenzofuran-2-carboxylate

Comparison: Methyl 5-methoxybenzofuran-2-carboxylate is unique due to its specific ester functional group, which influences its reactivity and biological activity. Compared to 5-methoxybenzofuran-2-carboxylic acid, the methyl ester form is more lipophilic, potentially enhancing its ability to penetrate biological membranes . The presence of the methoxy group also distinguishes it from other benzofuran derivatives, contributing to its unique chemical and biological properties .

Biological Activity

Methyl 5-methoxybenzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a methoxy group and a carboxylate ester, which are critical for its biological activity. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various strains of bacteria and fungi, revealing promising results:

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

These findings suggest that the compound interferes with microbial cell wall synthesis or disrupts cellular processes, similar to other benzofuran derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)8.5
ME-180 (Cervical Cancer)6.3
HT-29 (Colorectal Cancer)7.1

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. Studies indicate that compounds with methoxy groups at specific positions on the benzofuran ring exhibit enhanced antiproliferative activity .

Case Study: In Vivo Efficacy

In vivo studies using mouse models have further validated the anticancer effects of this compound. Administration resulted in significant tumor reduction compared to control groups, with minimal toxicity observed at therapeutic doses. This highlights its potential as a candidate for cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar to other benzofuran derivatives, it inhibits tubulin polymerization, disrupting mitotic spindle formation.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, particularly promoting G2/M phase arrest .

Properties

IUPAC Name

methyl 5-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYBASHGWDCRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565358
Record name Methyl 5-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-24-2
Record name Methyl 5-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxybenzofuran-2-carboxylic acid (5.04 g, 26 mmol) was weighed into a 200 ml round bottom flask fitted with a stir bar, septum and nitrogen inlet. Anhydrous MeOH (50 ml) was added under nitrogen atmosphere. The solution was cooled in an ice bath and thionyl chloride (2.3 ml, 32 mmol) was added dropwise with vigorous stirring. After stirring for 72 h at room temperature, the reaction mixture was poured into water (150 ml) and the white solid was collected. The solid was dissolved in toluene (100 ml) and the solution was washed with 1M NaHCO3 and brine and dried over MgSO4. Removal of the organic layer provided 5-methoxybenzofuran-2-carboxylic acid methyl ester as a white solid (5.15 g).
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Hydroxy-5-methoxy-benzaldehyde (10 g, 65.8 mmol) was stirred in DMF (90 mL) with potassium carbonate (23 g, 0.17 mol) under nitrogen, then methyl bromoacetate was added dropwise. The mixture was stirred at room temperature for 4 h. The reaction was then heated to 80° C. for 18 h. The reaction was allowed to cool then poured onto ice water (200 mL) and the resulting brown suspension was allowed to stir for 30 min. After this time the solid was collected by filtration and washed with water. The solid was dried to afford (5.22 g, 39%), which was taken through to the next step with no further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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